(R)-ナリンゲニン

説明

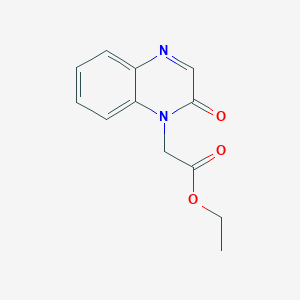

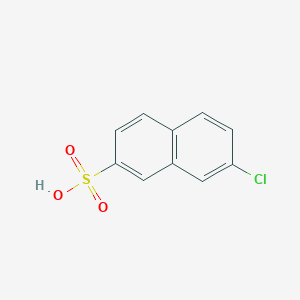

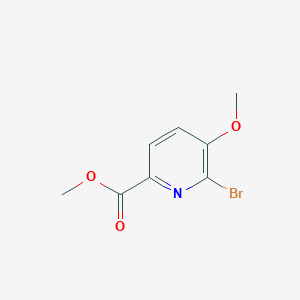

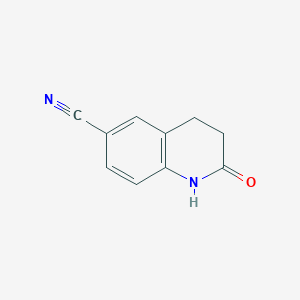

“(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the CAS number 480-41-1 . It has a molecular weight of 272.26 . The compound is also known as Naringenin fructoside and belongs to the class of organic compounds known as flavanones .

Molecular Structure Analysis

The IUPAC name of the compound is “(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one” and its InChI code is "1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1" . The InChI key is "FTVWIRXFELQLPI-CYBMUJFWSA-N" .

科学的研究の応用

抗酸化作用

(R)-ナリンゲニンは、その抗酸化作用で知られています。 それは、癌や心臓病を含む多くの疾患に関連する活性酸素種によって引き起こされる細胞の損傷から保護するのに役立ちます .

抗炎症作用

研究によると、(R)-ナリンゲニンには抗炎症作用があることが示されています。 それは、関節炎やその他の炎症性疾患などの治療に役立つ、体の炎症反応を調節することができます .

抗癌作用

(R)-ナリンゲニンは、その潜在的な抗癌作用について研究されてきました。 それは、細胞移動に関連する因子やタンパク質を調節することで、腫瘍細胞の浸潤と転移を阻害する可能性があります .

心臓保護作用

この化合物は、心臓保護作用を示しており、心臓関連の病状の治療または予防に有益である可能性があります .

抗ウイルスおよび免疫調節

(R)-ナリンゲニンはまた、抗ウイルス作用を有し、免疫システムを調節することができ、ウイルス感染の治療や全体の免疫力の向上に効果的である可能性があります .

内皮機能改善

臨床試験では、(R)-ナリンゲニンは内皮機能を改善する能力があることが示されており、これは血管の健康と心臓血管疾患の予防に不可欠です .

ナノキャリアー応用

(R)-ナリンゲニンをナノキャリアーシステムで標的化薬物送達に使用することについて、現在研究が進められています。これは、薬剤の投与方法と体への吸収方法に革命をもたらす可能性があります .

補足的な癌治療

最後に、(R)-ナリンゲニンは、さまざまな細胞シグナル伝達経路を通じて癌の発症を抑制する能力があるため、癌の補足的な治療法として研究されています .

作用機序

Target of Action

It is known that this compound interacts with a variety of proteins and enzymes within the cell . These interactions can modulate various cellular processes, leading to changes in cell function and behavior .

Mode of Action

®-Naringenin interacts with its targets primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can alter the conformation and activity of the target proteins, leading to changes in their function . The exact nature of these changes depends on the specific target and the context in which the interaction occurs .

Biochemical Pathways

®-Naringenin can affect multiple biochemical pathways within the cell . For example, it has been shown to modulate signaling pathways involved in cell growth and survival . Additionally, it can influence metabolic pathways, potentially altering the production of certain metabolites . The downstream effects of these changes can include alterations in cell behavior and function .

Pharmacokinetics

The pharmacokinetics of ®-naringenin, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can be influenced by a variety of factors . For example, the bioavailability of ®-naringenin can be affected by factors such as the route of administration and the presence of other compounds .

Result of Action

The molecular and cellular effects of ®-naringenin’s action are diverse and can include changes in gene expression, protein activity, and cellular metabolism . These changes can alter cell behavior and function, potentially leading to therapeutic effects . The exact effects of ®-naringenin can vary depending on factors such as the specific cell type and the presence of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-naringenin . For example, factors such as pH and temperature can affect the stability of ®-naringenin and its ability to interact with its targets . Additionally, the presence of other compounds can influence the bioavailability and efficacy of ®-naringenin . Understanding these environmental influences is crucial for optimizing the use of ®-naringenin as a therapeutic agent .

特性

IUPAC Name |

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of Naringenin?

A1: Naringenin interacts with multiple cellular targets, making it difficult to pinpoint a single primary target. Research suggests its significant interactions with signaling pathways like PI3K/Akt [, , ], MAPK [, , , ], and NF-κB [, , ]. It also modulates the expression of various proteins, including urate transporters like GLUT9 and ABCG2 [], and apoptotic markers like Bax and Bcl-2 [, , ].

Q2: How does Naringenin's interaction with the PI3K/AKT pathway contribute to its therapeutic potential in hyperuricemia?

A2: Naringenin has been shown to reduce serum uric acid levels and improve renal dysfunction in a hyperuricemia mouse model []. This effect is partly attributed to its ability to inhibit the PI3K/AKT signaling pathway, leading to a decrease in the expression of the urate transporter GLUT9, which is responsible for uric acid reabsorption in the kidneys [].

Q3: How does Naringenin affect oxidative stress and ER stress in myocardial ischemia-reperfusion injury?

A3: Naringenin exhibits cardioprotective effects by activating the cGMP-dependent protein kinase (PKG) signaling pathway []. This activation leads to a reduction in oxidative stress, evidenced by decreased superoxide generation and MDA levels, and ER stress, evidenced by decreased expression of ER stress markers like gp91phox and phosphorylation of PERK, IRE1α, and EIF2α [].

Q4: What role does Naringenin play in modulating inflammation?

A4: Naringenin exhibits anti-inflammatory properties, partly by inhibiting the NF-κB signaling pathway [, , ]. This inhibition suppresses the production of pro-inflammatory mediators like IL-6, TNF-α [], nitric oxide (NO), prostaglandin E2 (PGE2) [], and chemokines like CCL5 and CCL11 [].

Q5: What is the molecular formula and weight of Naringenin?

A5: The molecular formula of Naringenin is C15H12O5. It has a molecular weight of 272.25 g/mol.

Q6: Is there spectroscopic data available for Naringenin?

A6: Yes, spectroscopic data, particularly from techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, has been crucial in characterizing the structure of Naringenin and its interactions with other molecules [, , ].

Q7: How does the structure of Naringenin contribute to its tyrosinase inhibitory activity?

A7: Naringenin acts as a reversible mixed-type inhibitor of tyrosinase []. Spectroscopic analyses and molecular dynamics simulations suggest that its inhibitory activity stems from its ability to form hydrogen bonds and hydrophobic interactions with the tyrosinase enzyme, altering the enzyme's secondary structure and hindering its activity [].

Q8: Does modifying the structure of Naringenin affect its activity?

A8: Yes, structural modifications significantly impact Naringenin's activity. For instance, the presence of a sugar moiety, as seen in Naringin, can reduce its tyrosinase inhibitory activity compared to Naringenin []. Similarly, the type and degree of starch modification (acetylation, hydroxypropylation) influence the complexation efficiency and properties of Naringenin-starch complexes, affecting Naringenin's solubility and release characteristics [].

Q9: What challenges are associated with Naringenin's bioavailability and how are these addressed through formulation strategies?

A9: Naringenin exhibits poor bioavailability due to its low water solubility and extensive intestinal metabolism [, , ]. To overcome this, various formulation strategies have been employed, including encapsulation in nanoparticles [, , ], liposomes [], and complexation with cyclodextrins [, ]. These approaches aim to enhance Naringenin's solubility, stability, and targeted delivery, thereby improving its bioavailability and therapeutic efficacy.

Q10: How does cyclodextrin complexation enhance the therapeutic efficacy of Naringenin in treating choroidal neovascularization?

A10: Naringenin, when complexed with β-cyclodextrin, exhibits a significant increase in water solubility []. This enhanced solubility improves its bioavailability, leading to a more pronounced inhibitory effect on choroidal neovascularization (CNV) in rats compared to Naringenin alone [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)